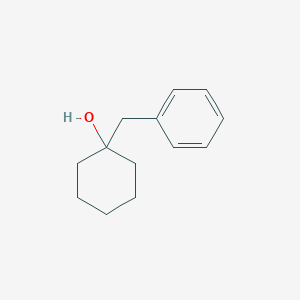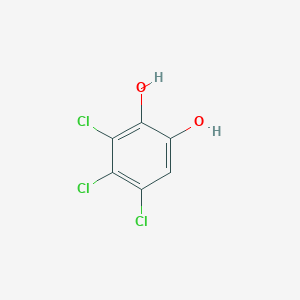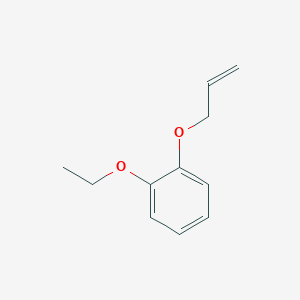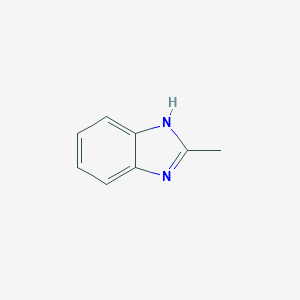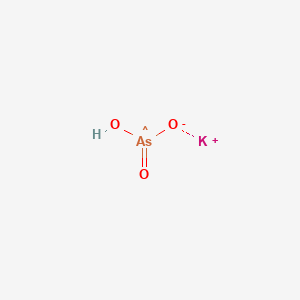
Potassium arsenite (1:x)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium arsenite (KAsO2) is an inorganic compound that exists in two forms, potassium meta-arsenite (KAsO2) and potassium ortho-arsenite (K3AsO3). It is composed of arsenite ions (AsO33− or AsO2−) with arsenic always existing in the +3 oxidation state . It is a white powder, toxic by ingestion and by inhalation .
Synthesis Analysis
Aqueous potassium arsenite, more commonly known as Fowler’s solution, can be prepared by heating arsenic trioxide (As2O3) with potassium hydroxide (KOH) in the presence of water .Molecular Structure Analysis
The two unique forms of potassium arsenite can be attributed to the different number of oxygen atoms. Potassium meta-arsenite (KAsO2) contains two oxygen atoms one of which is bonded to the arsenic atom via a double bond. Conversely, Potassium ortho-arsenite (K3AsO3) consists of three oxygen atoms all bound to the arsenic atom via single bonds .Chemical Reactions Analysis
Potassium arsenite is largely soluble in water and only slightly soluble in alcohol. Solutions of potassium arsenite contain moderate concentrations of hydroxide ions and have pH’s greater than 7.0. They react as bases to neutralize acids .Physical And Chemical Properties Analysis
Potassium arsenite is an inorganic salt that exists as an odorless white solid. It has a molar mass of 146.019 g/mol and a density of 8.76 g/cm3. It is largely soluble in water and only slightly soluble in alcohol .Wissenschaftliche Forschungsanwendungen
Antileukemic Agent and Chemotherapy
Potassium arsenite was historically utilized as an antileukemic agent until it was replaced by modern chemotherapy drugs in the 1950s. Its resurgence in medical research, particularly in the treatment of acute promyelocytic leukemia (APL), demonstrated its high efficacy. This highlights the historical and potential future significance of potassium arsenite in cancer treatment and chemotherapy (Au et al., 2003).
Role in Bacterial Heavy Metal Resistance
Potassium arsenite plays a role in bacterial heavy metal resistance, as seen in the study of arsenate reductase from Staphylococcus aureus. The interaction of potassium with specific residues in the enzyme is crucial for its stabilization and the increase in specific activity, which is important for understanding bacterial resistance mechanisms (Lah et al., 2003).
Superconductivity Studies
The compound has been used in the study of superconductivity, particularly in iron arsenide compounds. It was found that by substituting barium with potassium in BaFe2As2, high-temperature superconductivity was achieved, which is crucial for advancing superconductor technology (Rotter et al., 2008).
Analysis in Food Safety
Potassium arsenite is used in analytical methods for determining nitrite concentrations in foodstuffs. This is essential for ensuring the safety and quality of food products by monitoring harmful substances (Somer et al., 2016).
Agricultural Research
Research on potassium in agriculture emphasizes the need for understanding potassium availability from different sources, including potassium arsenite. This understanding is crucial for optimal crop nutrition and ensuring sustainable agricultural practices (Römheld & Kirkby, 2010).
Electronic and Optical Material Studies
Potassium arsenite is involved in the study of materials like potassium titanyl arsenate (KTA), where its electronic structure is analyzed. This research is vital for developing optical materials and understanding their properties (Khyzhun et al., 2009).
Safety And Hazards
Zukünftige Richtungen
There has been a renewed interest in the clinical use of arsenicals. Current advances in science and technology can be employed to design newer arsenical drugs with high therapeutic index. These novel arsenicals can be used in combination with existing drugs or serve as valuable alternatives in the fight against cancer and emerging pathogens .
Eigenschaften
InChI |
InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYUAVLZBSMQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHKO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.026 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23719541 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
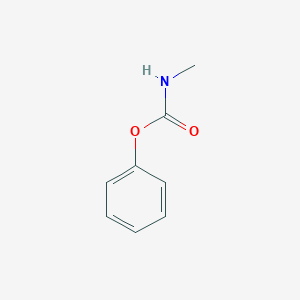
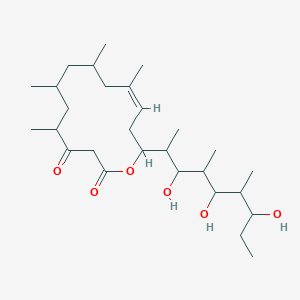
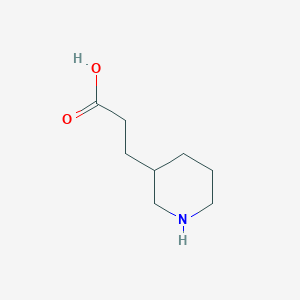
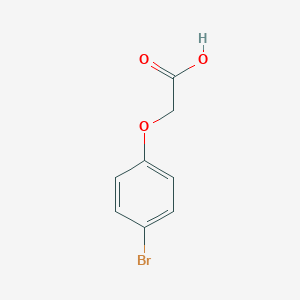
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
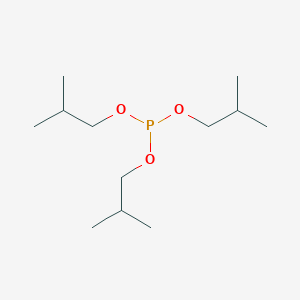
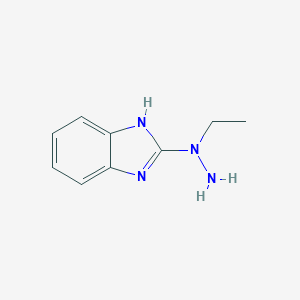
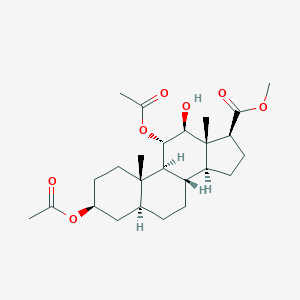
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
